Product packaging for Bortezomib(Cat. No.:CAS No. 1610526-91-4)

Bortezomib

Cat. No.: B7796817
CAS No.: 1610526-91-4
M. Wt: 384.2 g/mol
InChI Key: GXJABQQUPOEUTA-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bortezomib is a potent, reversible, and selective proteasome inhibitor, widely used in oncological research, particularly for studies involving multiple myeloma and mantle cell lymphoma. Its primary mechanism of action involves targeting the catalytic site of the 26S proteasome with high affinity and specificity . By inhibiting the proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and cell cycle regulators, thereby inducing programmed cell death in malignant cells . This action provides a valuable tool for researchers studying protein metabolism, cell cycle regulation, and apoptosis signaling pathways. In a research context, this compound is used to investigate combination therapies; it has been studied in models combining it with agents such as melphalan and prednisone, or dexamethasone and talidomida . Its pharmacokinetic profile is characterized by extensive hepatic metabolism and an elimination half-life of approximately 9 to 15 hours . Researchers should note that reconstitution protocols differ for intravenous versus subcutaneous administration routes, resulting in different final concentrations . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25BN4O4 B7796817 Bortezomib CAS No. 1610526-91-4

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040980
Record name Bortezomib
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Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bortezomib
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L
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Record name BORTEZOMIB
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Record name Bortezomib
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Color/Form

Powder

CAS No.

179324-69-7
Record name Bortezomib
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Record name Bortezomib
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Record name Bortezomib
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139-143
Record name Bortezomib
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Preparation Methods

Formation of the Boronic Acid Ester Intermediate

The synthesis begins with (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid, which undergo esterification in hydrocarbon or ether solvents (e.g., hexane, diethyl ether) at room temperature. This step yields the pinanediol-protected boronic ester (Compound 1), serving as a chiral scaffold for subsequent reactions.

Chlorination and Rearrangement

Compound 1 undergoes chlorination under strongly basic conditions, followed by a thermal rearrangement to form Compound 2. This step introduces the leucine-derived backbone while retaining the pinanediol group’s stereochemical influence.

Ammonia Substitution and Deprotection

Reaction of Compound 2 with hexamethyldisilazane generates a silylated intermediate (Compound 3), which is subsequently treated with trifluoroacetic acid to remove the trimethylsilyl protecting group. This produces the ammonium trifluoroacetate salt (Compound 4), a key intermediate for peptide coupling.

Peptide Coupling and Final Deprotection

Condensation with Boc-L-Phenylalanine

Compound 4 reacts with Boc-L-phenylalanine using coupling agents such as TBTU or HATU in the presence of organic bases (e.g., triethylamine). This forms Compound 5, where the Boc group protects the amino terminus.

Boc Deprotection and Secondary Coupling

Acidic deprotection of Compound 5 with trifluoroacetic acid yields Compound 6, which undergoes a second coupling with pyrazine-2-carboxylic acid. This step introduces the pyrazinyl moiety, critical for proteasome binding, resulting in Compound 7.

Final Deprotection and Crystallization

The pinanediol group is removed via transesterification with isobutylboronic acid in a biphasic methanol-hexane system. Crystallization from ethyl acetate or methyl tert-butyl ether affords this compound anhydride with 99.5% purity and 82% overall yield.

Impurity Profile and Mitigation Strategies

Epimeric Impurities

Racemization at the L-phenylalanine stereocenter during synthesis generates epi-bortezomib (Impurity 3), constituting 0.16% of the product. Using silylation agents (e.g., BSA) and controlled reaction temperatures minimizes this side reaction.

Oxidative Degradation Products

Exposure to oxidative conditions replaces the boronic acid group with a hydroxyl group, forming epimeric alcohols (Impurities 4a and 4b). These degradants account for 0.13% and 0.07% of the product, respectively. Stabilizing the final product under inert atmospheres and avoiding PEG-containing solvents during synthesis reduces oxidation.

Table 1: Key Impurities in this compound Synthesis

ImpurityStructureSourceMitigation Strategy
3Epimer at Phe stereocenterRacemization during couplingSilylation, low-temperature steps
4a/4bBoron → OH substitutionOxidative degradationInert storage, antioxidant additives

Industrial-Scale Optimization

Solvent and Reagent Selection

The patented method avoids column chromatography, relying instead on crystallization for purification. Hydrocarbon solvents (hexane) and ethers (MTBE) reduce costs and simplify waste management .

Chemical Reactions Analysis

Oxidative Deboronation Reactions

Bortezomib undergoes oxidative deboronation under physiological and storage conditions, leading to degradation products:

  • BTZ1 : N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (5% yield after 1 month at 25°C).

  • BTZ2 : (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (1% yield under same conditions) .

Key Factors Influencing Degradation:

FactorEffect on DegradationExperimental Conditions
Temperature Increased degradation at 25°C vs. 4°C1-month storage in air
Oxygen Exposure Air-filled samples degrade fasterArgon-bubbled samples show stability
pH Stable in neutral buffers (pH 6–8)HPLC analysis in 0.9% NaCl

This reaction pathway is catalyzed by CYP enzymes (CYP3A4, CYP2C19, CYP1A2) in vivo, producing pharmacologically inactive metabolites .

Reactivity with Superoxide Probes

This compound enhances chemiluminescent/fluorescent detection of superoxide (O₂⁻) without altering enzymatic activity:

Table 1: Enhancement Effects on Detection Systems

ProbeSystemSignal IncreaseSOD SensitivityMechanism
L-012 NOX1/NADPH oxidase2.5–3.0-foldYesBoronic acid stabilizes radical intermediates
HE Xanthine/XO cell-free2.0-fold (2-OH-E⁺)YesAccelerates HE consumption by O₂⁻
  • Structural Dependence : The peptide boronic acid motif is critical; non-boronic analogs show no enhancement .

  • Dose Response : Linear correlation between this compound concentration (0.1–1.0 μM) and signal amplification .

Stability in Clinical Formulations

Reconstituted this compound (2.5 mg/mL in 0.9% NaCl) exhibits the following stability profile :

Table 2: Physicochemical Stability Data

Storage ConditionContainerStability DurationDegradation Products
5°C (refrigeration)Polypropylene syringe7 days<1%
20–30°C (clinical use)Glass vial24 hours≤2%
Light exposureAny containerUnstableNot quantified

Degradation follows first-order kinetics with a half-life of 76–193 hours in biological matrices .

Proteasome Binding Mechanism

This compound’s boronic acid reacts covalently with the threonine hydroxyl group in the proteasome’s β5-subunit:

This compound+Proteasome-Thr-OHBoronate ester adduct(Ki=0.6nM)[4]\text{this compound} + \text{Proteasome-Thr-OH} \rightarrow \text{Boronate ester adduct} \quad (K_i = 0.6 \, \text{nM})[4]

  • Selectivity : Also inhibits β1 (caspase-like) and β1i (immunoproteasome) subunits at higher concentrations .

  • Reversibility : Adduct hydrolysis restores 80% proteasome activity within 24 hours post-washout .

Reactivity in Aqueous Solutions

This compound forms dynamic equilibrium species in water:

B(OH)2-PeptideB(OH)3+Peptide+\text{B(OH)}_2\text{-Peptide} \rightleftharpoons \text{B(OH)}_3^- + \text{Peptide}^+

  • pH Dependency : Boronate ionization (pKa ~8.5) affects membrane permeability and reactivity .

  • Mannitol Stabilization : Commercial formulations use mannitol-bortezomib complexes to reduce aqueous degradation .

Scientific Research Applications

Bortezomib has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: this compound vs. Derivatives

Compound Proteasome Inhibition (%) CIP2A Suppression Key Mechanism
This compound 75 Yes Proteasome inhibition, CIP2A/Akt
Compound 1 40 Yes CIP2A/Akt (proteasome-independent)
ΔBtz <10 Yes Autophagy via CIP2A-PP2A-Akt

This compound vs. Ixazomib

Ixazomib, an oral proteasome inhibitor, shares structural similarities with this compound but exhibits weaker binding to β-lactamase CTX-M-14 (IC₅₀: 1.34 µM vs. 27 µM). Crystallography reveals Ixazomib’s ordered binding compared to this compound’s flexibility, correlating with lower β-lactamase inhibition .

Table 2: Structural and Functional Comparison

Parameter This compound Ixazomib
Administration IV/SC Oral
CTX-M-14 IC₅₀ 1.34 µM 27 µM
Neurotoxicity Higher (dose-dependent) Lower
β-Lactamase Binding Flexible, disordered Ordered, stable

Combination Therapies

This compound’s interaction with docetaxel in prostate cancer reveals a p21-dependent mechanism: it inhibits CDK1, counteracting docetaxel-induced M-phase arrest and apoptosis . In contrast, synergy with menadione sodium bisulfite enhances proteasome inhibition, suggesting context-dependent combinatorial effects .

IV vs. SC Administration

SC this compound achieves non-inferior ORR (61% vs. 66%) with reduced grade ≥2 neuropathy (1% vs. 20%) compared to IV . Thrombocytopenia incidence is similar (14.8% vs. 15.0%), but SC lowers thromboembolic risk (0% vs. 5.6%) .

Table 3: Administration Route Comparison

Outcome SC this compound IV this compound
ORR 61% 66%
Grade ≥2 Neuropathy 1% 20%
Thrombocytopenia 14.8% 15.0%
Thromboembolism 0% 5.6%

Weekly vs. Biweekly Dosing

Weekly regimens (2.3 mg/m²) reduce neuropathy while maintaining efficacy (PFS: 19 vs. 17.5 months; OS: 22 vs. 19 months) compared to biweekly dosing (1.3 mg/m²) .

Off-Target and Repurposing Effects

This compound inhibits β-lactamase CTX-M-14 by mimicking the deacylation transition state, a mechanism distinct from its proteasome activity . Repurposing studies highlight its anti-parasitic efficacy (IC₅₀: 2.79 µM against Trypanosoma cruzi), though less potent than in leishmaniasis (IC₅₀: 0.04 µM) .

Biological Activity

Bortezomib (BTZ) is a proteasome inhibitor that has significantly impacted the treatment landscape for multiple myeloma (MM) and other hematological malignancies. Approved by the FDA in 2003, it is recognized for its ability to induce apoptosis in cancer cells through the inhibition of the ubiquitin-proteasome pathway. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exerts its anti-cancer effects primarily through the following mechanisms:

  • Inhibition of NF-κB Pathway : this compound inhibits the degradation of IκB, an inhibitor of NF-κB, preventing its translocation to the nucleus. This leads to decreased expression of survival genes such as Bcl-2 and IAPs (inhibitor of apoptosis proteins), promoting apoptosis in malignant cells .
  • Induction of ER Stress : The drug induces endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). This process activates pro-apoptotic pathways and results in cell death .
  • Upregulation of Proapoptotic Proteins : this compound enhances the expression of pro-apoptotic proteins like Noxa and downregulates anti-apoptotic factors such as Bcl-XL and STAT3, further facilitating apoptosis .
  • Cyclin D1 Stabilization : It has been suggested that this compound stabilizes Cyclin D1 levels, which inversely correlates with STAT3 activity, thereby inhibiting cancer cell survival pathways .

Clinical Efficacy

This compound has demonstrated substantial clinical efficacy in multiple myeloma and other malignancies. The following table summarizes key findings from clinical studies:

StudyPatient PopulationTreatment RegimenOverall Response Rate (ORR)Progression-Free Survival (PFS)
1103 patients with MMThis compound + standard therapy50-75% depending on regimenMedian PFS 7-9 months
Recurrent high-grade gliomasThis compound monotherapy25% partial responseNot specified
Phase I trial with various cancersDose escalation of this compoundEvidence of clinical activity notedNot specified

Case Study 1: Multiple Myeloma

A retrospective analysis involving 1103 patients treated with this compound revealed a significant improvement in overall survival (OS) and progression-free survival (PFS). Patients receiving this compound as part of their treatment regimen exhibited a marked reduction in disease progression compared to those who did not receive it. This study highlighted this compound's role as a cornerstone therapy in MM management .

Case Study 2: Recurrent High-Grade Gliomas

In a phase I clinical trial assessing this compound for recurrent high-grade gliomas, some patients exhibited partial responses. Although the overall efficacy was limited, this study underscored this compound's potential applicability beyond hematological malignancies .

Side Effects and Tolerability

This compound is generally well-tolerated; however, common side effects include:

  • Hematological Toxicities : Thrombocytopenia and anemia are significant concerns, often leading to dose adjustments or treatment interruptions.
  • Neurological Effects : Peripheral neuropathy is a notable side effect that can impact quality of life.
  • Gastrointestinal Issues : Nausea and diarrhea are frequently reported but are typically manageable.

Q & A

Q. How to design a phase II clinical trial evaluating Bortezomib in relapsed or refractory cancers?

Methodological Answer:

  • Dosing Protocol : Administer this compound at 1.3 mg/m² intravenously on days 1, 4, 8, and 11 of a 21-day cycle, with adjustments for toxicity (e.g., reducing to 1.0 mg/m² for grade ≥3 adverse events) .
  • Endpoints : Use standardized criteria such as the International Workshop Response Criteria for hematologic malignancies. Primary endpoints should include overall response rate (ORR), duration of response (DOR), and time-to-progression (TTP). Secondary endpoints may involve overall survival (OS) and safety profiles .
  • Data Validation : Incorporate independent radiology review to minimize investigator bias in response assessment .

Q. What are standard in vitro protocols for assessing this compound cytotoxicity in cancer cell lines?

Methodological Answer:

  • Cell Culture : Use validated sarcoma or myeloma cell lines (e.g., AA, AW) cultured in F-10 medium with 10% fetal bovine serum under 5% CO₂ and 37°C conditions .
  • Drug Administration : Prepare this compound at 30 nM concentration and treat cells for 96 hours in 96-well plates.
  • Viability Assays : Employ MTT assays or crystal violet staining to quantify proliferation. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. How to determine the molecular mechanisms linking this compound sensitivity to tumor biomarkers like MAP17?

Methodological Answer:

  • Biomarker Quantification : Measure baseline MAP17 mRNA levels via RT-qPCR in tumor samples or cell lines. Stratify cohorts into low, moderate, and high expression groups .
  • Correlation Analysis : Use Pearson correlation to link MAP17 expression to this compound IC₅₀ values. Validate findings with multivariate Cox regression to assess independence from clinical variables (e.g., tumor grade) .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across heterogeneous cancer subtypes?

Methodological Answer:

  • Subgroup Analysis : Stratify patients by molecular profiles (e.g., proteasome activity, MAP17 expression) using pre-treatment biopsies.
  • Mechanistic Studies : Employ siRNA knockdown of MAP17 in vitro to isolate its role in this compound resistance .
  • Meta-Analysis : Conduct Bayesian network meta-analyses comparing dosing regimens (e.g., weekly vs. twice-weekly this compound) to identify context-dependent efficacy patterns .

Q. How to optimize analytical conditions for this compound characterization in pharmaceutical formulations?

Methodological Answer:

  • Orthogonal Design : Use a three-factor, three-level experimental design (e.g., this compound:KBr ratio, pressure, hold time) to optimize infrared spectroscopy.
  • Validation Metrics : Aim for baseline transmittance >99% and peak absorbance at 3%. Validate with ANOVA to identify critical factors (e.g., 50 kN pressure, 3-minute hold time) .

Q. How to integrate multi-omics data to predict this compound resistance mechanisms?

Methodological Answer:

  • Transcriptomics/Proteomics : Pair RNA-seq data with mass spectrometry to identify dysregulated pathways (e.g., NF-κB, autophagy) in resistant cell lines.
  • Functional Enrichment : Use Gene Ontology (GO) and KEGG pathway analysis to prioritize targets (e.g., CDK4, p16ink4) for combinatorial therapy .

Q. How to address proteasome inhibition’s off-target effects on normal cells in preclinical models?

Methodological Answer:

  • Co-Culture Systems : Co-culture cancer cells with primary fibroblasts or lymphocytes to model this compound-induced neuropathy or immunosuppression.
  • Toxicity Screening : Monitor proteasome activity in normal cells using fluorogenic substrates (e.g., Z-LLE-AMC) and compare to malignant cells .

Key Considerations for Researchers

  • Clinical Trial Design : Prioritize adaptive designs for dose optimization and biomarker validation .
  • Preclinical Models : Use orthotopic xenografts with patient-derived cells to recapitulate tumor microenvironments .
  • Statistical Rigor : Apply Cox proportional hazards models for survival analysis and adjust for confounders (e.g., prior therapies) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.